molecular formula C19H25N9O B12273326 9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B12273326
M. Wt: 395.5 g/mol
InChI Key: XNKRBGBPXSGQFI-UHFFFAOYSA-N
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Description

9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a complex organic compound with a unique structure that combines purine, piperazine, and pyrimidine moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves multi-step organic synthesis. The process begins with the preparation of the purine core, followed by the introduction of the piperazine and pyrimidine groups. Common reagents used in these reactions include alkylating agents, nucleophiles, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl derivatives: Share the pyrimidine and morpholine moieties.

    Piperazine derivatives: Contain the piperazine ring structure.

    Purine analogs: Have the purine core structure.

Uniqueness

9-methyl-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is unique due to its combination of purine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed with simpler analogs.

Properties

Molecular Formula

C19H25N9O

Molecular Weight

395.5 g/mol

IUPAC Name

4-[4-methyl-6-[4-(9-methylpurin-6-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C19H25N9O/c1-14-11-15(24-19(23-14)28-7-9-29-10-8-28)26-3-5-27(6-4-26)18-16-17(20-12-21-18)25(2)13-22-16/h11-13H,3-10H2,1-2H3

InChI Key

XNKRBGBPXSGQFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC5=C4N=CN5C

Origin of Product

United States

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